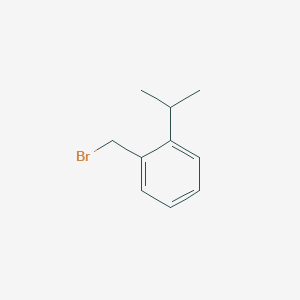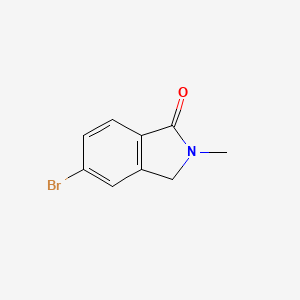![molecular formula C13H16BrNO4 B1290094 (4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid CAS No. 917925-71-4](/img/structure/B1290094.png)
(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid" is a brominated aromatic molecule that is structurally related to several compounds synthesized and studied for their various chemical properties and biological activities. While the exact compound is not directly reported in the provided papers, there are several closely related compounds that offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves regioselective bromination and subsequent reactions with other functional groups. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole was reported to involve the use of Gaussian09 software for optimization of the molecular structure, indicating a computational approach to understanding the synthesis pathway . Similarly, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized with a high yield of 84% by bromination of 4-methoxyphenylacetic acid, suggesting that the bromination step is efficient and yields a product with a high degree of purity . These methods could potentially be adapted for the synthesis of "(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid".
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized by techniques such as NMR, IR, and mass spectrometry. For example, 4'-Bromobiphenyl-4-carboxylic acid's structure was confirmed using these methods, ensuring the accuracy of the synthesized compound . The molecular structure of related compounds typically features strong electron-withdrawing bromine atoms that can influence the overall electronic distribution within the molecule .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including condensation to form amides, as seen in the synthesis of Bromo-Substituted 4-biphenyl acetic acid amides . The presence of the bromine atom can make the aromatic ring more reactive towards nucleophilic substitution reactions, which could be relevant for further functionalization of "(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid".
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of substituents on the aromatic ring. For instance, the electron-withdrawing effect of the bromine atom can affect the acidity of adjacent functional groups, as seen in the molecular structure analysis of 2-(3-Bromo-4-methoxyphenyl)acetic acid . The crystal structure often features hydrogen bonding, which can affect the compound's solubility and melting point. The antimicrobial properties of some brominated compounds, such as the broad-spectrum activity against Gram-positive and Gram-negative bacteria reported for 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, suggest potential applications in biocidal screening .
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMULXPVQWEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624567 |
Source


|
| Record name | (4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid | |
CAS RN |
917925-71-4 |
Source


|
| Record name | (4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)
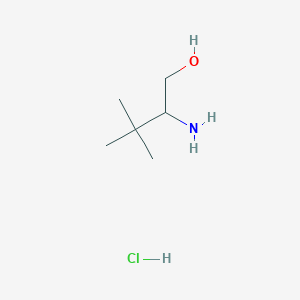
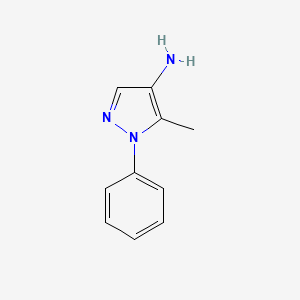
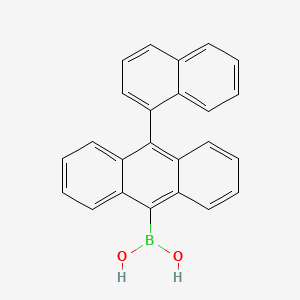
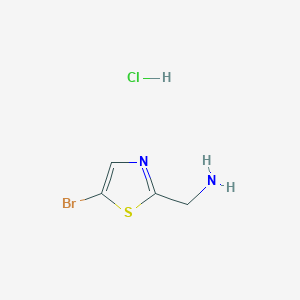

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)

